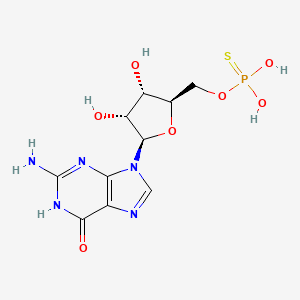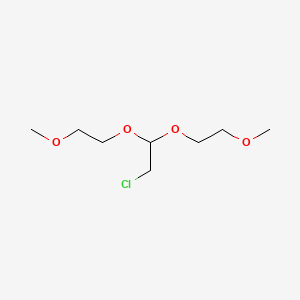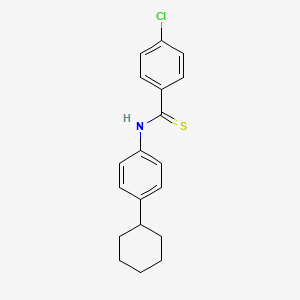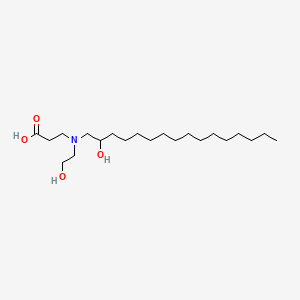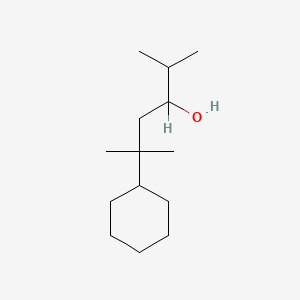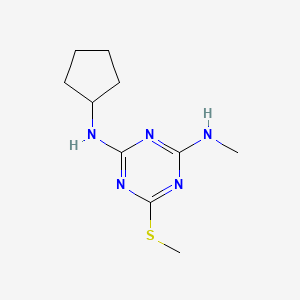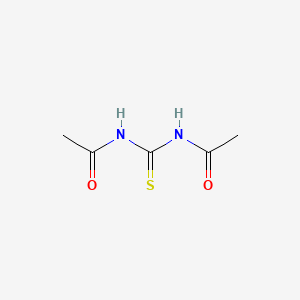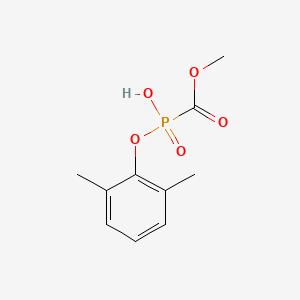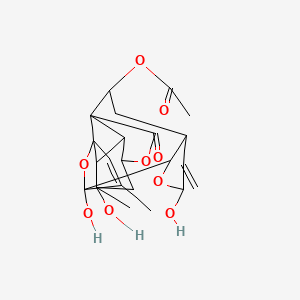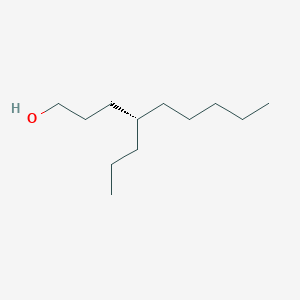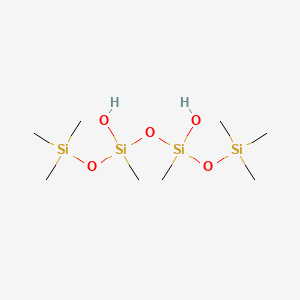
3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl-: is a silicon-based compound with the molecular formula C8H26O5Si4 . It is known for its unique structure, which includes multiple silicon and oxygen atoms, making it a part of the siloxane family. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl- typically involves the reaction of silanes with water or alcohols under controlled conditions. One common method includes the hydrolysis of chlorosilanes followed by condensation reactions. The reaction conditions often require the presence of a catalyst, such as a strong acid or base, to facilitate the hydrolysis and condensation processes.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of silanols or siloxane bonds.
Reduction: Reduction reactions can break siloxane bonds, leading to simpler silanes.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or aryl halides are used under conditions that may include the presence of a catalyst like palladium.
Major Products: The major products formed from these reactions include various siloxanes, silanols, and substituted silanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex siloxane compounds and as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as a component in medical devices and implants, where its stability and non-reactivity are advantageous.
Industry: It is used in the production of silicone-based lubricants, sealants, and coatings due to its excellent thermal stability and resistance to oxidation.
作用機序
The mechanism by which 3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl- exerts its effects is primarily through its ability to form stable siloxane bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in environments where stability is crucial. The molecular targets and pathways involved often include interactions with other silicon-based compounds and the formation of complex three-dimensional networks.
類似化合物との比較
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane
- 1,1,1,3,3,5,5,7,7,7-Decamethyl-tetrasiloxane
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsilanyloxy)tetrasiloxane
Comparison: Compared to these similar compounds, 3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl- is unique due to its specific arrangement of silicon and oxygen atoms, which provides distinct reactivity and stability properties. Its ability to form stable siloxane bonds makes it particularly valuable in applications requiring long-term stability and resistance to harsh conditions.
特性
CAS番号 |
108909-17-7 |
|---|---|
分子式 |
C8H26O5Si4 |
分子量 |
314.63 g/mol |
IUPAC名 |
hydroxy-(hydroxy-methyl-trimethylsilyloxysilyl)oxy-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C8H26O5Si4/c1-14(2,3)11-16(7,9)13-17(8,10)12-15(4,5)6/h9-10H,1-8H3 |
InChIキー |
LDRYIWNADGOBAR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)O[Si](C)(O)O[Si](C)(O)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


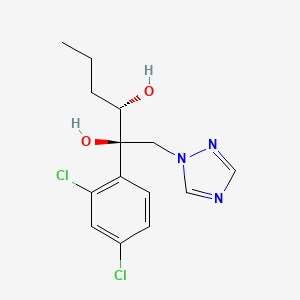

![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
